(S)-2-Aminohexane
Overview
Description
(S)-2-Aminohexane , also known as L-2-Aminohexane , is an organic compound with the chemical formula C6H15N . It belongs to the class of aliphatic amines and is a six-carbon chain with an amino group (-NH2) attached to the second carbon atom. The compound is chiral, meaning it has two enantiomers: (S)-2-Aminohexane and ®-2-Aminohexane.
Synthesis Analysis
The synthesis of (S)-2-Aminohexane can be achieved through various methods, including reductive amination of the corresponding ketone or aldehyde using ammonia or primary amines. Detailed synthetic routes and conditions would require further investigation of relevant literature.
Molecular Structure Analysis
The molecular structure of (S)-2-Aminohexane consists of a six-carbon linear chain with an amino group (-NH2) attached to the second carbon atom. The compound is optically active due to its chiral nature.
Chemical Reactions Analysis
(S)-2-Aminohexane can participate in various chemical reactions, including:
- Reductive Amination : Conversion of the corresponding ketone or aldehyde to the amine using reducing agents.
- Acid-Base Reactions : Interaction with acids or bases to form salts.
- Esterification : Reaction with carboxylic acids to form esters.
Physical And Chemical Properties Analysis
- Physical Properties :
- Molecular Weight : Approximately 101.19 g/mol.
- Melting Point : Varies depending on the enantiomer.
- Solubility : Soluble in water and common organic solvents.
- Chemical Properties :
- Basicity : (S)-2-Aminohexane acts as a weak base due to the amino group.
- Reactivity : It can undergo nucleophilic reactions and form salts with acids.
Scientific Research Applications
Enantioselective Sensing : (S)-2-Aminohexane can be used for enantioselective discrimination. In a study, chiral conducting polyaniline (PANI) molecules induced by chiral dopants self-assembled into superhelical microfibers. These microfibers showed potential for applications in online chiral discrimination, including discrimination of chiral aminohexane (Zou, Yan, Fang, Yang, Liang, Deng, Yao, & Wei, 2014).
Chemical Synthesis and Polymer Industry : (S)-2-Aminohexane plays a significant role in chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry. It's also used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Surface Plasmon Resonance Analysis : (S)-2-Aminohexane has been utilized in surface plasmon resonance (SPR) for the detection of aqueous copper ions. A study demonstrated the use of amino-terminated self-assembled monolayers, including 6-aminohexane, for selective detection of Cu2+ ions (Hong, Kang, Moon, Oh, & Yi, 2007).
Biomedical Applications : In the field of biomedicine, (S)-2-Aminohexane derivatives have been used as carriers for antitumor agents. For instance, the aminohexyl derivative of a copolymer was used as a carrier for methotrexate, an antitumor agent, demonstrating its potential in targeted drug delivery systems (Horák, Švec, Adamyan, Titova, Skuba, Voronkova, Trostenyuk, Vishnevskiĭ, & Gumargalieva, 1992).
Safety And Hazards
(S)-2-Aminohexane is generally considered safe when handled properly. However, like any amine, it may cause skin and eye irritation. Always follow safety precautions when working with chemicals.
Future Directions
Research on (S)-2-Aminohexane could focus on:
- Biological Applications : Investigating its potential as a chiral building block in drug synthesis.
- Green Synthesis : Developing environmentally friendly synthetic routes.
- Functionalization : Exploring modifications to enhance its properties.
Please note that this analysis is based on existing knowledge, and further research and consultation of relevant papers are recommended for a more detailed understanding. 🌟
properties
IUPAC Name |
(2S)-hexan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBBUURBHXLGFM-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426453 | |
Record name | (S)-2-Aminohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Aminohexane | |
CAS RN |
70492-67-0 | |
Record name | (S)-2-Aminohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hexanamine, (2S)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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